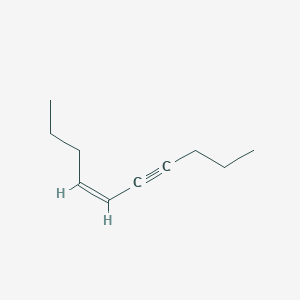
(4Z)-4-Decen-6-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-Decen-6-yne: is an organic compound with the molecular formula C₁₀H₁₆ . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. . This compound is notable for its unique structure, which includes both a double bond and a triple bond, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-Decen-6-yne typically involves the coupling of appropriate alkyne and alkene precursors. One common method is the Sonogashira coupling reaction , which involves the reaction of an alkyne with a vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of This compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental reactions but optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: (4Z)-4-Decen-6-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes, depending on the reaction conditions and catalysts used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as an electrophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Organolithium reagents, Grignard reagents, and halogenating agents.
Major Products:
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Various substituted alkenes and alkynes.
科学的研究の応用
Chemistry: (4Z)-4-Decen-6-yne is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of diverse chemical products through various reactions.
Biology and Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules. Its ability to undergo multiple types of reactions makes it a valuable building block in medicinal chemistry.
Industry: In the industrial sector, This compound is used in the production of specialty chemicals, including polymers and advanced materials. Its reactivity and versatility make it suitable for creating materials with specific properties.
作用機序
The mechanism of action of (4Z)-4-Decen-6-yne involves its ability to participate in various chemical reactions due to the presence of both a double bond and a triple bond. These bonds act as reactive sites, allowing the compound to interact with different molecular targets. The pathways involved include:
Electrophilic addition: The triple bond can react with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Nucleophilic addition: The double bond can react with nucleophiles, resulting in the formation of substituted products.
類似化合物との比較
- 4-Decen-6-yne, (E)-
- 1-Decyne
- 2-Decyne
Comparison: (4Z)-4-Decen-6-yne is unique due to its Z-configuration , which affects its reactivity and the types of products formed in chemical reactions. Compared to 4-Decen-6-yne, (E)- , the Z-isomer has different physical and chemical properties, such as boiling point and reactivity. 1-Decyne and 2-Decyne lack the double bond present in This compound , making them less versatile in certain synthetic applications.
特性
CAS番号 |
13343-76-5 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
(Z)-dec-4-en-6-yne |
InChI |
InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6H2,1-2H3/b9-7- |
InChIキー |
HAMAIVSPUXRZEN-CLFYSBASSA-N |
SMILES |
CCCC=CC#CCCC |
異性体SMILES |
CCC/C=C\C#CCCC |
正規SMILES |
CCCC=CC#CCCC |
同義語 |
(Z)-4-Decen-6-yne |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















